Dermorphin (Acetate) from Phyllomedusa Frogs: A Technical Guide to Its Discovery, Characterization, and Analysis
Dermorphin (Acetate) from Phyllomedusa Frogs: A Technical Guide to Its Discovery, Characterization, and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Dermorphin (B549996), a heptapeptide (B1575542) opioid isolated from the skin of South American frogs of the genus Phyllomedusa, represents a significant milestone in peptide pharmacology.[1] Its discovery revealed a molecule with exceptionally high potency and selectivity for the µ-opioid receptor, far exceeding that of morphine.[1][2][3] A unique structural feature, the presence of a D-alanine residue at the second position, confers remarkable resistance to enzymatic degradation and is critical for its potent biological activity.[4][5][6] This technical guide provides an in-depth overview of the discovery, isolation, structural characterization, and pharmacological analysis of dermorphin. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Isolation
The journey to identify dermorphin began in the early 1980s with the pioneering work of Vittorio Erspamer and his colleagues, who were investigating the rich chemical diversity of amphibian skin secretions.[4] They isolated a heptapeptide from the skin of the waxy monkey tree frog, Phyllomedusa sauvagei, that exhibited exceptionally potent and prolonged opiate-like effects.[2][4][5] This peptide was aptly named "dermorphin," a portmanteau of "derm" (skin) and "morphine."[4]
The isolation and purification process is a multi-step workflow that begins with the collection of skin secretions and culminates in the acquisition of the pure peptide for structural and functional analysis.
Structural Characterization and Physicochemical Properties
The definitive structure of dermorphin was determined to be the heptapeptide H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[1][5] The most remarkable feature is the D-alanine at position 2. This is highly unusual in vertebrate peptides, as protein synthesis exclusively utilizes L-amino acids. The presence of this D-amino acid is the result of a post-translational modification by an amino acid isomerase enzyme.[1][3] This single stereochemical change is crucial for dermorphin's high potency, as it protects the N-terminus from degradation by aminopeptidases.
| Property | Value | Reference |
| Amino Acid Sequence | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | [1][3][5] |
| Molecular Formula | C₄₀H₅₀N₈O₁₀ | [1][3][7] |
| Molar Mass | 802.886 g/mol | [1][3] |
| Key Feature | D-Alanine at position 2 | [1][4][6] |
Pharmacological Profile
Dermorphin is a potent and highly selective agonist for the µ-opioid receptor (MOR).[1][8][9][10] Its affinity for the MOR is significantly higher than that of morphine and other endogenous opioids, which underlies its powerful analgesic effects.
Receptor Binding Affinity and Selectivity
Radioligand binding assays are used to determine the affinity of dermorphin for different opioid receptor subtypes (µ, δ, κ). These experiments typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and measuring the displacement by dermorphin.
| Ligand | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity (vs. µ) |
| Dermorphin | µ (Mu) | ~0.3 - 1.5 | - |
| δ (Delta) | > 1000 | > 650-fold | |
| κ (Kappa) | > 2000 | > 1300-fold | |
| Morphine | µ (Mu) | ~2.0 - 5.0 | - |
| δ (Delta) | ~200 | ~40-fold | |
| κ (Kappa) | ~30 | ~6-fold | |
| Note: Kᵢ values are compiled from multiple sources and represent typical ranges. Exact values vary by experimental conditions. |
Mechanism of Action and Signaling Pathway
Like other µ-opioid agonists, dermorphin activates the MOR, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal activity and analgesia.
-
Binding and G-Protein Activation: Dermorphin binds to the extracellular domain of the MOR.
-
Gαᵢ/₀ Subunit Activation: The receptor activates the associated inhibitory G-protein (Gαᵢ/₀), causing the exchange of GDP for GTP.
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ/₀ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit dissociates and directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.
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Reduced Neurotransmission: The combined effects of hyperpolarization and reduced calcium influx decrease the release of neurotransmitters (like substance P and glutamate) from presynaptic terminals, inhibiting pain signal transmission.
In Vitro and In Vivo Potency
Dermorphin's potency is orders of magnitude greater than that of morphine in both in vitro functional assays and in vivo models of analgesia.[1][3][11]
| Assay Type | Test System | Parameter | Dermorphin | Morphine | Potency Ratio (Dermorphin/Morphine) |
| In Vitro | Guinea Pig Ileum (GPI) | IC₅₀ (nM) | ~0.4 - 1.0 | ~40 - 60 | ~50 - 100x |
| In Vitro | GTPγ[³⁵S] Binding | EC₅₀ (nM) | ~1.0 - 5.0 | ~20 - 40 | ~10 - 20x |
| In Vivo | Mouse Hot Plate (i.c.v.) | ED₅₀ (pmol/rat) | ~15 - 25 | ~10,000 - 20,000 | ~700 - 1000x |
| In Vivo | Mouse Tail Flick (i.v.) | ED₅₀ (µmol/kg) | ~1.0 | ~11.3 | ~11x |
| Note: Potency values are compiled from multiple sources[4][6][12][13] and represent typical findings. i.c.v. = intracerebroventricular; i.v. = intravenous. |
Key Experimental Methodologies
Peptide Extraction from Phyllomedusa Skin
-
Stimulation: Skin secretions are obtained by mild chemical or electrical stimulation. A common non-invasive method involves administering norepinephrine.[14][15][16]
-
Collection: Secretions are washed from the frog's skin with deionized water or a buffer and immediately processed or lyophilized.
-
Extraction: The collected material is homogenized in methanol.[5] Methanol serves to precipitate larger proteins while keeping smaller peptides like dermorphin in solution.
-
Clarification: The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet insoluble material. The supernatant, containing the peptides, is collected.
-
Initial Cleanup: The supernatant is passed through a solid-phase extraction cartridge (e.g., Sep-Pak C18) to remove salts and highly polar molecules, concentrating the peptide fraction.[14]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying dermorphin from the crude extract.[17][18][19]
-
Column: C18 stationary phase (e.g., Vydac C18, 5 µm particle size).[17]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[19]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[19]
-
Gradient: A linear gradient from a low concentration of Mobile Phase B (e.g., 5%) to a high concentration (e.g., 60%) over 30-60 minutes.
-
Flow Rate: Typically 1.0 mL/min for analytical scale or higher for preparative scale.
-
Detection: UV absorbance is monitored at 214 nm (peptide bonds) and 280 nm (tyrosine residues).
-
Procedure: The concentrated extract is injected onto the column. Fractions are collected as peaks elute, guided by the UV chromatogram. Fractions corresponding to dermorphin are pooled for further analysis.
Mass Spectrometry (MS) for Structural Analysis
MS is used to confirm the molecular weight and determine the amino acid sequence of the purified peptide.[20][21][22]
-
Molecular Weight Confirmation: The purified fraction is analyzed by Electrospray Ionization (ESI) or MALDI-TOF MS. A mass peak corresponding to the theoretical mass of dermorphin (802.88 Da) confirms its presence.[20]
-
Sequencing (Tandem MS/MS): The ion corresponding to dermorphin is selected and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.[21] The mass shift of the second amino acid confirms the presence of alanine, and chiral analysis is required to definitively identify it as the D-isomer.
Guinea Pig Ileum (GPI) Bioassay
This classic in vitro functional assay measures the inhibitory effect of opioids on neurotransmitter release in intestinal smooth muscle.[23][24][25][26]
-
Tissue Preparation: A segment of the ileum from a guinea pig is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine (B1216132) and subsequent muscle contraction. Contractions are measured with an isotonic transducer.
-
Drug Application: A stable baseline of contractions is established. Dermorphin (or other opioids) is added to the bath in increasing concentrations.
-
Data Analysis: The drug's ability to inhibit the electrically-induced contractions is measured. An IC₅₀ value (the concentration that causes 50% inhibition of the contractile response) is calculated to determine potency.[27]
Conclusion and Future Directions
The discovery of dermorphin from Phyllomedusa frogs was a landmark in opioid research. Its unique D-amino acid structure provided critical insights into peptide stability and receptor interaction. Dermorphin's high potency and selectivity for the µ-opioid receptor have made it an invaluable pharmacological tool and a lead compound for the development of novel analgesics.[13][28] The methodologies detailed in this guide—from extraction and purification to detailed functional analysis—represent the core experimental framework necessary for the continued exploration of novel bioactive peptides from natural sources. Future research may focus on designing dermorphin analogs with improved side-effect profiles, leveraging its potent analgesic properties while minimizing adverse effects like respiratory depression and tolerance.[4][11]
References
- 1. Dermorphin - Wikipedia [en.wikipedia.org]
- 2. world-of-peptides.com [world-of-peptides.com]
- 3. Dermorphin [bionity.com]
- 4. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid composition and sequence of dermorphin, a novel opiate-like peptide from the skin of Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dermorphin | C40H50N8O10 | CID 5485199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abbiotec.com [abbiotec.com]
- 10. Dermorphin | Opioid Receptor | TargetMol [targetmol.com]
- 11. Dermorphin: The Powerful Frog-Derived Peptide - Zeptides X [zeptides.com]
- 12. Characterisation of the Novel Mixed Mu-NOP Peptide Ligand Dermorphin-N/OFQ (DeNo) | PLOS One [journals.plos.org]
- 13. In Vitro and In Vivo Pharmacological Profiles of LENART01, a Dermorphin–Ranatensin Hybrid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Reversed-phase HPLC study on the in vitro enzymic degradation of dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A high throughput approach for determination of dermorphin in human urine using liquid chromatography-mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 23. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Guinea Pig Ileum [norecopa.no]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
